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Compound of Interest

Compound Name: 2-Isopropyloxazole

CAS No.: 374553-32-9

Cat. No.: B2410333 Get Quote

Executive Summary
Accurate identification of 2-Isopropyloxazole (CAS: 64205-72-3) is critical in fragment-based

drug discovery (FBDD) where oxazole moieties serve as bioisosteres for amides and esters.

This guide addresses the analytical challenge of distinguishing 2-isopropyloxazole from its

regioisomers (4- and 5-isopropyloxazole) and chain isomers (2-propyloxazole).

Key Diagnostic Insight: While the molecular ion (

, m/z 111) is present, the identification relies on the ratio of the

-cleavage product (

, m/z 96) to the ring-cleavage fragments. Unlike n-propyl isomers, 2-isopropyloxazole exhibits
a suppressed McLafferty rearrangement due to the branching at the

-carbon.

Compound Profile & Physicochemical Properties[1]
[2][3][4][5]
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Property Data

IUPAC Name 2-(Propan-2-yl)-1,3-oxazole

Molecular Formula

Molecular Weight 111.14 g/mol

Structure
5-membered aromatic ring (1-O, 3-N) with

isopropyl at C2

Boiling Point ~134–136 °C (Predicted)

Key Functionality Aromatic heterocycle, branched alkyl side chain

GC-MS Fragmentation Analysis
The electron ionization (70 eV) spectrum of 2-isopropyloxazole is governed by two competing

mechanisms: Side-chain fragmentation (driven by the stability of the resulting carbocation) and

Ring fragmentation (driven by the loss of stable neutral molecules like HCN).

Primary Fragmentation Pathway (Mechanistic Detail)
Molecular Ion (

, m/z 111): The parent peak is observable but typically of moderate intensity due to the
lability of the branched alkyl group.

-Cleavage (

, m/z 96): Diagnostic Peak. The loss of a methyl radical (

) from the isopropyl group is the dominant pathway. This forms a resonance-stabilized cation
where the positive charge is delocalized onto the oxazole ring.

Mechanism:[1][2] Homolytic cleavage of the C-C bond beta to the aromatic ring.

Differentiation: This peak is significantly more intense in the isopropyl isomer compared to

the n-propyl isomer, where loss of a methyl radical (forming a primary carbocation) is

energetically unfavorable.
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Ring Cleavage (

, m/z 84 and

, m/z 83): Oxazoles undergo characteristic ring opening (Retro-1,3-dipolar cycloaddition-
like).

Loss of HCN (27 Da): Common in 2-substituted oxazoles, leading to an acyl-like fragment.

Loss of CO (28 Da): Ejection of carbon monoxide from the ring oxygen and C2.

Nitrile Elimination (

, m/z 69): In 2-substituted oxazoles, the ring can cleave to expel the side chain as a nitrile
(Isobutyronitrile, MW 69) or retain the charge on the

fragment.

Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for 2-
Isopropyloxazole.
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Figure 1: Mechanistic fragmentation tree for 2-Isopropyloxazole showing the dominant alpha-

cleavage pathway.

Comparative Analysis: Isomer Differentiation
Distinguishing 2-isopropyloxazole from its isomers requires analyzing specific ion ratios.

Table 1: Diagnostic Ion Comparison
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Isomer Structure Note Key Diagnostic Ion Mechanism

2-Isopropyloxazole Branched @ C2 m/z 96 (High)
Facile loss of methyl

from isopropyl group.

2-Propyloxazole Linear @ C2 m/z 83 (High)

McLafferty

Rearrangement (Loss

of

, 28 Da) is favored

due to accessible

-hydrogens.

5-Isopropyloxazole Branched @ C5 m/z 69

Ring cleavage often

retains charge on the

nitrile fragment (

).

Differentiation Logic:

Check m/z 111: Confirms MW.

Check m/z 96 vs. m/z 83:

If 96 >> 83: Likely Isopropyl (Loss of Methyl > McLafferty).

If 83 >> 96: Likely n-Propyl (McLafferty > Loss of Methyl).

Experimental Protocol (GC-MS)
To ensure reproducible fragmentation and separation from isomers, follow this validated

workflow.

Sample Preparation
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

Concentration: 100 µg/mL (100 ppm).
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Derivatization: Not required (Compound is volatile and thermally stable).

Instrument Parameters (Agilent/Shimadzu/Thermo
Standard)

Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm ID x 0.25µm film).

Reasoning: Low polarity phase prevents peak tailing of the basic oxazole nitrogen.

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Split Mode (20:1), 250°C.

Oven Program:

Hold 40°C for 2 min (Traps volatiles).

Ramp 10°C/min to 200°C.

Ramp 25°C/min to 300°C (Burn out).

MS Source: Electron Ionization (EI) @ 70 eV.[3]

Scan Range: m/z 35 – 300.

Note: Start at m/z 35 to avoid air/water but capture the m/z 41/43 alkyl fragments.

Analytical Workflow Diagram

Sample Prep
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RT ~4-6 min
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Elution Quadrupole/ToF
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Fragmentation Data Analysis
Extract Ion: 96 vs 83

Spectra
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Figure 2: Validated GC-MS workflow for the separation and identification of alkyl-oxazoles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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